

Synthesis of pyrazole-1-carbothioamide for fungicidal and insecticidal assays

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Compound of Interest

Compound Name: *1H-Pyrazole-5-carbothioamide*

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Application Notes & Protocols

Topic: Synthesis and Biological Evaluation of Pyrazole-1-Carbothioamide Derivatives for Agrochemical Applications

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commercial fungicides and insecticides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This document provides a comprehensive, field-proven guide for the synthesis of pyrazole-1-carbothioamide derivatives, a class of compounds with significant potential for development as crop protection agents. We detail a robust two-step synthetic protocol, methods for structural confirmation, and standardized bioassays for evaluating their fungicidal and insecticidal efficacy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Pyrazole Scaffold in Agrochemicals

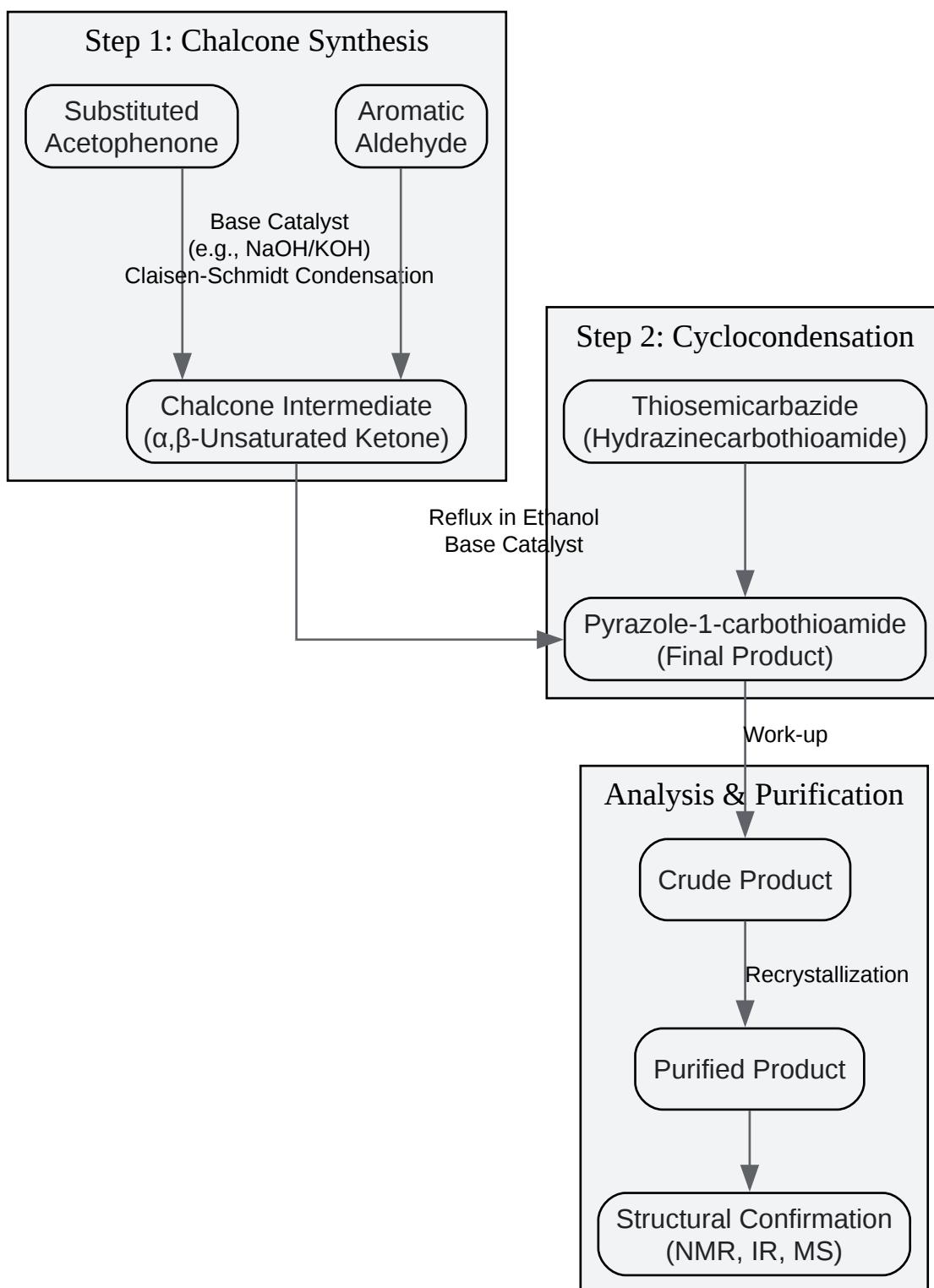
Pyrazole and its derivatives represent a cornerstone of modern agrochemical research, demonstrating a remarkable spectrum of biological activities.[\[2\]](#)[\[5\]](#) The integration of a carboxamide or carbothioamide moiety at the N-1 position of the pyrazole ring has proven to be a highly effective strategy, leading to the development of commercial products that target crucial metabolic pathways in pests and fungi.[\[6\]](#)[\[7\]](#)

Many commercial pyrazole-based fungicides, such as Bixafen and Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi.^{[3][8][9]} Similarly, pyrazole insecticides like Tolfenpyrad target Complex I of the mitochondrial electron transport system in insects, leading to metabolic collapse and mortality.^{[10][11]}

This guide focuses on the synthesis of pyrazole-1-carbothioamides via the cyclocondensation of chalcones with thiosemicarbazide. This method is advantageous due to its operational simplicity and the ready availability of diverse starting materials, allowing for the creation of a broad library of analogues for structure-activity relationship (SAR) studies. We further provide detailed protocols for in vitro fungicidal and insecticidal screening to identify promising lead compounds.

Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide

This section outlines a reliable two-step process for synthesizing the target compounds. The workflow begins with the creation of an α,β -unsaturated ketone (chalcone) intermediate, which then undergoes cyclocondensation to form the final heterocyclic product.



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Caption: General workflow for the two-step synthesis of pyrazole-1-carbothioamides.

Principle of Synthesis

The synthesis relies on two classic reactions. First, the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative, catalyzed by a base, forms the chalcone backbone.^[7] This reaction is robust and allows for significant diversity in the aryl substituents. Second, the chalcone undergoes a cyclocondensation reaction with thiosemicarbazide. The hydrazine moiety of thiosemicarbazide attacks the β -carbon of the unsaturated ketone, followed by intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring, with the carbothioamide group positioned at the N-1 position.^{[6][7]}

Materials and Reagents

- Reagents: Substituted acetophenones, aromatic aldehydes, sodium hydroxide (NaOH), potassium hydroxide (KOH), thiosemicarbazide, ethanol (95% or absolute), glacial acetic acid, hydrochloric acid (HCl), ethyl acetate, hexane. All reagents should be of analytical grade or higher.
- Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, Buchner funnel, filtration flasks, beakers, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, melting point apparatus.

Experimental Protocol: Step-by-Step

Step 1: Synthesis of Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)

- Reaction Setup: In a 250 mL beaker, dissolve acetophenone (e.g., 6.0 g, 50 mmol) and benzaldehyde (e.g., 5.3 g, 50 mmol) in 100 mL of ethanol. Stir until a homogenous solution is formed.
- Catalyst Addition: Slowly add 25 mL of 10% aqueous NaOH solution to the mixture while stirring vigorously at room temperature. The solution will typically turn yellow and a precipitate may form.
 - Causality: The base deprotonates the α -carbon of the acetophenone, forming an enolate which acts as the nucleophile. The reaction is kept at room temperature to prevent side reactions.

- Reaction Monitoring: Continue stirring for 2-4 hours. Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
- Work-up: Pour the reaction mixture into 250 mL of cold water with stirring. Acidify with dilute HCl until the pH is neutral (~7).
- Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.
- Purification: Recrystallize the crude chalcone from ethanol to obtain a pure, crystalline solid. Dry the product in a desiccator.

Step 2: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified chalcone (e.g., 10.4 g, 50 mmol) and thiosemicarbazide (e.g., 4.6 g, 50 mmol) in 100 mL of ethanol.
- Catalyst Addition: Add a catalytic amount of a base, such as 2-3 pellets of KOH or a few drops of glacial acetic acid. The choice of catalyst can influence reaction time and yield.
 - Causality: A base facilitates the initial nucleophilic attack. Alternatively, an acid can catalyze the dehydration step of the cyclization. Ethanol is an excellent solvent as it dissolves the reactants and is suitable for reflux temperatures.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-12 hours.
- Reaction Monitoring: Monitor the reaction via TLC until the chalcone spot has disappeared.
- Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. A solid product will precipitate.
- Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure pyrazole-1-carbothioamide.

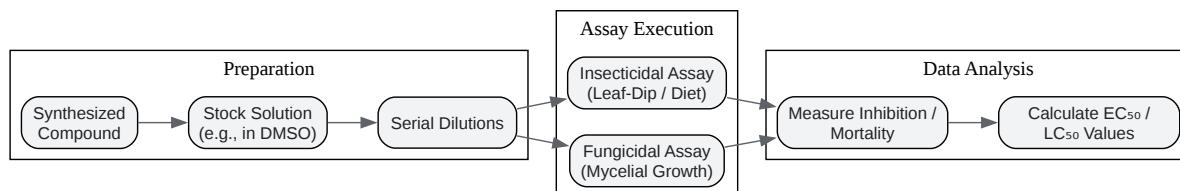
Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical before biological testing.

- Melting Point: A sharp melting point indicates high purity.
- FT-IR (cm^{-1}): Look for characteristic peaks: ~ 3300 - 3100 (N-H stretching), ~ 1590 (C=N stretching of the pyrazole ring), and ~ 1250 (C=S stretching).
- ^1H NMR: Expect to see signals for the aromatic protons and characteristic signals for the diastereotopic protons of the pyrazoline ring (typically appearing as a set of doublets of doublets, known as an ABX system).
- Mass Spectrometry (MS): The molecular ion peak (M^+) should correspond to the calculated molecular weight of the target compound.

Biological Screening Protocols

The following protocols provide standardized methods for assessing the fungicidal and insecticidal properties of the newly synthesized compounds.



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Caption: Standardized workflow for biological activity screening.

Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.[\[5\]](#)[\[12\]](#)

- Principle: The test compound is mixed with a molten nutrient agar medium, which is then inoculated with a specific fungus. The growth of the fungus is measured after an incubation period and compared to a control group.
- Target Organisms: *Rhizoctonia solani*, *Botrytis cinerea*, *Fusarium oxysporum*, *Alternaria porri*.
[\[5\]](#)[\[12\]](#)
- Procedure:
 - Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the medium in a water bath to 45-50°C.
 - Compound Addition: Prepare stock solutions of the test compounds in DMSO. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate should contain only DMSO.
 - Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
 - Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.
 - Incubation: Incubate the plates at 25 ± 1°C for 3-5 days, or until the fungal growth in the control plate has nearly covered the plate.
 - Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
- Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. The EC₅₀ value (the concentration that causes 50% inhibition)

is then calculated using probit analysis of the inhibition data across the concentration range. [12][13]

Table 1: Hypothetical Fungicidal Activity Data (EC₅₀ in µg/mL)

Compound ID	Rhizoctonia solani	Botrytis cinerea	Fusarium oxysporum
Test Cmpd 1	5.8	12.3	25.1
Test Cmpd 2	>100	>100	>100
Test Cmpd 3	0.37	2.1	8.9
Thifluzamide	0.45	1.5	10.5

| Carbendazim | 2.2 | 0.8 | 1.2 |

Protocol 2: In Vitro Insecticidal Assay (Leaf-Dip Method)

This assay is effective for evaluating toxicity against leaf-feeding insects like lepidopteran larvae.[14][15]

- Principle: Leaf discs are dipped in solutions of the test compound, and insects are allowed to feed on them. Mortality is assessed after a set period.
- Target Organisms: Diamondback moth (*Plutella xylostella*), Cotton bollworm (*Helicoverpa armigera*).[14][16]
- Procedure:
 - Insect Rearing: Use synchronized 3rd instar larvae from a healthy, lab-reared colony.
 - Solution Preparation: Prepare a series of concentrations of the test compound (e.g., 200, 100, 50, 25, 12.5 mg/L) in water containing a surfactant like Triton X-100 (0.1%).
 - Treatment: Using forceps, dip leaf discs (e.g., cabbage for *P. xylostella*) into the test solution for 10-15 seconds. A control group is dipped in the surfactant solution only.

- Drying: Place the treated leaf discs on a wire rack to air dry for 1-2 hours.
- Exposure: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce 10 larvae into each dish.
- Incubation: Maintain the dishes at $25 \pm 1^\circ\text{C}$ with a 16:8 (L:D) photoperiod.
- Data Collection: Assess larval mortality after 48 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

- Data Analysis: Calculate the corrected mortality using Abbott's formula to account for any mortality in the control group: Corrected Mortality (%) = $[(\% \text{ mortality in treatment} - \% \text{ mortality in control}) / (100 - \% \text{ mortality in control})] * 100$ The LC₅₀ value (the concentration that causes 50% mortality) is determined by probit analysis.[15]

Table 2: Hypothetical Insecticidal Activity Data (LC₅₀ in mg/L)

Compound ID	Plutella xylostella	Helicoverpa armigera
Test Cmpd 1	22.5	45.8
Test Cmpd 4	5.3	8.1
Test Cmpd 5	>200	>200
Tolfenpyrad	6.5	10.2

| Indoxacarb | 4.8 | 3.5 |

Conclusion

This application note provides a validated framework for the synthesis and evaluation of pyrazole-1-carbothioamide derivatives. The synthetic route is versatile and high-yielding, while the biological protocols are standardized for reliable and reproducible screening. By systematically modifying the aromatic substituents on the chalcone precursor, researchers can generate diverse chemical libraries to probe structure-activity relationships and identify novel candidates with potent fungicidal and insecticidal activities for the development of next-generation crop protection solutions.

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